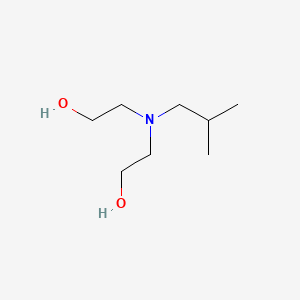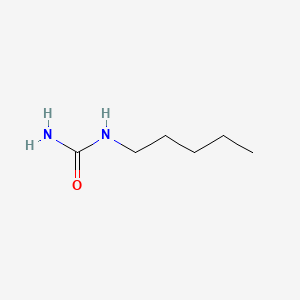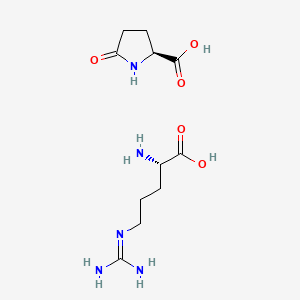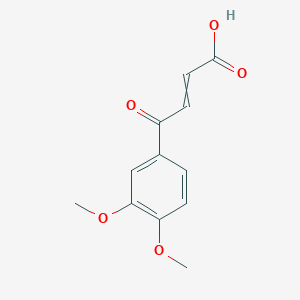
3-Amino-2,6-dimethylphenol
概要
説明
3-Amino-2,6-dimethylphenol: is an organic compound with the molecular formula C8H11NO . It is a derivative of phenol, characterized by the presence of an amino group (-NH2) and two methyl groups (-CH3) attached to the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.
作用機序
Biochemical Pathways
A study has shown that a similar compound, 2,6-dimethylphenol, is metabolized by the bacterium mycobacterium neoaurum b5-4, where it is hydroxylated at the para-position . This reaction is catalyzed by the enzyme MpdAB, a two-component flavin-dependent monooxygenase system .
Pharmacokinetics
It’s known that similar compounds can be analyzed using reverse phase (rp) hplc method . More research is needed to understand the ADME properties of this compound and their impact on its bioavailability.
生化学分析
Biochemical Properties
3-Amino-2,6-dimethylphenol plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with monooxygenase enzymes, such as MpdAB, which hydroxylate 2,6-dimethylphenol at the para-position using NADH and flavin adenine dinucleotide (FAD) as cofactors
Cellular Effects
The effects of this compound on cellular processes are diverse. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in oxidative hair dye formulations, this compound is used at a maximum concentration of 2.0%, where it can affect skin cells by inducing sensitization and other cellular responses . Additionally, its interaction with cellular enzymes can lead to changes in metabolic flux and the production of various metabolites.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It acts as a substrate for monooxygenase enzymes, which catalyze its hydroxylation. This reaction involves the transfer of electrons from NADH to FAD, followed by the incorporation of an oxygen atom into the phenol ring
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Studies have shown that the compound is detectable predominantly within the first 16 hours of exposure, with smaller amounts detectable in subsequent fractions over a 72-hour period . This indicates that the compound is relatively stable in the short term but may degrade or be metabolized over longer periods. Long-term effects on cellular function have been observed, including potential sensitization and other cellular responses.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may have minimal effects, while higher doses can lead to toxic or adverse effects. For example, in oxidative hair dye formulations, a maximum concentration of 2.0% is considered safe, but higher concentrations may induce sensitization and other adverse reactions . These dosage-dependent effects are crucial for determining the safe and effective use of the compound in various applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interaction with monooxygenase enzymes. The initial step of its degradation involves hydroxylation by MpdAB, which converts the compound into a hydroxylated derivative . This reaction is essential for the compound’s role in bioremediation and the synthesis of vitamin E precursors. The involvement of NADH and FAD as cofactors highlights the importance of these metabolic pathways in the compound’s biochemical activity.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments. For example, in skin cells, the compound may be absorbed and distributed to various layers, affecting cellular function and inducing sensitization responses . Understanding these transport and distribution mechanisms is crucial for optimizing the compound’s use in various applications.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These mechanisms direct the compound to specific compartments or organelles within the cell, where it can exert its biochemical effects. For instance, the hydroxylation reaction catalyzed by monooxygenase enzymes occurs in specific subcellular locations, highlighting the importance of localization for the compound’s activity . Understanding these localization mechanisms is essential for elucidating the compound’s role in cellular processes and optimizing its use in research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions:
Laboratory Synthesis: One common method for synthesizing 3-Amino-2,6-dimethylphenol involves the nitration of 2,6-dimethylphenol, followed by reduction of the nitro group to an amino group. The nitration is typically carried out using a mixture of concentrated nitric acid and sulfuric acid. The resulting nitro compound is then reduced using hydrogen gas in the presence of a palladium catalyst or by using reducing agents such as iron and hydrochloric acid.
Industrial Production: Industrial production methods may involve similar steps but are optimized for large-scale synthesis. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product.
化学反応の分析
Types of Reactions:
Oxidation: 3-Amino-2,6-dimethylphenol can undergo oxidation reactions to form quinone derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent used. For example, reduction with sodium borohydride can yield different amine derivatives.
Substitution: The amino group and hydroxyl group in this compound make it reactive towards electrophilic substitution reactions. Halogenation, nitration, and sulfonation are common substitution reactions.
Condensation: The compound can participate in condensation reactions with aldehydes and ketones to form Schiff bases and other condensation products.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, hydrogen gas with palladium catalyst.
Substitution: Halogens (chlorine, bromine), nitric acid, sulfuric acid.
Condensation: Aldehydes, ketones, acidic or basic catalysts.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Various amine derivatives.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Condensation: Schiff bases and other condensation products.
科学的研究の応用
Chemistry:
Dye Synthesis: 3-Amino-2,6-dimethylphenol is used as an intermediate in the synthesis of azo dyes and other colorants.
Analytical Chemistry: It is employed in various analytical techniques, including chromatography and spectroscopy, for the detection and quantification of different substances.
Biology:
Enzyme Inhibition Studies: The compound is used in studies to understand enzyme inhibition mechanisms, particularly those involving phenolic compounds.
Biochemical Assays: It serves as a reagent in biochemical assays to detect the presence of specific enzymes or metabolites.
Medicine:
Pharmaceuticals: this compound is explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Drug Development: It is used as a building block in the synthesis of various pharmaceutical compounds.
Industry:
Cosmetics: The compound is used in hair dye formulations due to its ability to impart color to hair.
Polymers: It is utilized in the production of certain polymers and resins, enhancing their properties.
類似化合物との比較
2-Amino-4-methylphenol: Similar structure but with different positions of the amino and methyl groups.
4-Amino-2,6-dimethylphenol: Similar structure but with the amino group at a different position.
2,6-Dimethylphenol: Lacks the amino group, making it less reactive in certain chemical reactions.
Uniqueness:
Reactivity: The presence of both amino and hydroxyl groups in 3-Amino-2,6-dimethylphenol makes it highly reactive towards various chemical reactions, including oxidation, reduction, and substitution.
Applications: Its unique structure allows for diverse applications in dye synthesis, pharmaceuticals, and industrial processes, making it a versatile compound in scientific research and industry.
特性
IUPAC Name |
3-amino-2,6-dimethylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO/c1-5-3-4-7(9)6(2)8(5)10/h3-4,10H,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSBKXUJEVYHSNO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)N)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80220224 | |
| Record name | 3-Amino-2,6-dimethylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80220224 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6994-64-5 | |
| Record name | 3-Amino-2,6-dimethylphenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6994-64-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Amino-2,6-dimethylphenol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006994645 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Amino-2,6-dimethylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80220224 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-amino-2,6-xylenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.517 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-AMINO-2,6-DIMETHYLPHENOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KK52J0MQ7D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 3-amino-2,6-dimethylphenol contribute to the hair dyeing process?
A: this compound functions as a primary intermediate in oxidative hair dyeing. [, , ] It reacts with a "coupler" molecule in the presence of an oxidizing agent ("developer"). This reaction forms a colored dye molecule within the hair shaft, resulting in permanent hair coloration.
Q2: Are there specific structural features of this compound that influence its reactivity in hair dye formulations?
A: Yes. Research indicates that the two methyl groups on the aromatic ring of this compound introduce steric hindrance. [] This steric effect slows down the coupling reaction with certain coupler molecules, such as 3-aminophenol, compared to less substituted analogs. Additionally, the presence of the methoxymethyl group in 2-(methoxymethyl)benzene-1,4-diamine was found to slow down the oxidation process and influence the rate of coupling with this compound. []
Q3: What are the common coupler molecules used with this compound in hair dye formulations?
A: The provided research highlights two main coupler molecules used in conjunction with this compound: * 2,6-Dihydroxyethylaminotoluene [, ] * 2,6-Diaminopyridine [, ]The choice of coupler influences the final color achieved in the hair dye.
Q4: Are there any challenges associated with using this compound in hair dyes?
A: One challenge stems from the same steric hindrance that influences its reactivity. Studies show that this compound can form nonproductive adducts with certain primary intermediates, specifically via ipso attack at the C(6) position. [] This side reaction can compete with the desired color-forming reaction and may impact the overall efficiency of the dyeing process.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![7,18-bis(2-phenylethyl)-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone](/img/structure/B1266293.png)








